N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
Description
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is a thiazole-based acetamide derivative featuring a 4-chlorophenyl substituent on the thiazole ring and a 4-methylphenylsulfanyl group linked via an acetamide backbone. This scaffold is common in medicinal chemistry due to its versatility in modulating biological activity through structural modifications. Below, we compare this compound with structurally related analogs, emphasizing substituent effects, biological activity, and crystallographic insights.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS2/c1-12-2-8-15(9-3-12)23-11-17(22)21-18-20-16(10-24-18)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSKCTGGNCKCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, suggesting they interact with a variety of cellular targets.
Mode of Action
Thiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. The specific interactions of this compound with its targets, leading to these effects, remain to be elucidated.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article discusses the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a thiazole ring, which is known for its significant role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClN3O2S |
| Molecular Weight | 315.82 g/mol |
| Melting Point | Not available |
| Density | Not available |
| LogP | 4.07 |
Antimicrobial Activity
Research has shown that compounds containing thiazole moieties exhibit notable antimicrobial properties. A study highlighted that derivatives of thiazole demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial activity .
Case Study: Antimicrobial Evaluation
A recent evaluation of thiazole derivatives indicated that this compound showed synergistic effects when combined with conventional antibiotics like ciprofloxacin and ketoconazole. This suggests potential for use in combination therapies to enhance efficacy against resistant strains .
Anticancer Activity
Thiazole compounds have also been studied for their anticancer properties. The presence of electron-donating groups in the phenyl ring has been correlated with increased cytotoxic activity. For instance, compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications to the thiazole ring significantly influence biological activity. The incorporation of halogen groups (e.g., chlorine) at specific positions on the phenyl rings enhances cytotoxic effects against cancer cell lines such as A-431 and HT29 .
Summary of Biological Activities
| Activity | Effectiveness | Remarks |
|---|---|---|
| Antimicrobial | MIC: 0.22 - 0.25 μg/mL | Effective against Staphylococcus aureus |
| Anticancer | IC50: < Doxorubicin | Enhanced activity with specific substitutions |
Scientific Research Applications
The compound N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications, supported by comprehensive data, case studies, and insights from verified sources.
Molecular Formula
- Molecular Formula : C15H16ClN3OS
- Molecular Weight : 337.8 g/mol
Structural Representation
The structure of this compound includes a thiazole ring and a chlorophenyl group, which are crucial for its biological activity.
Antimicrobial Activity
Numerous studies have indicated that compounds containing thiazole and phenyl groups exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
Case Study: Antibacterial Efficacy
A study conducted by PubChem demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, suggesting its potential as a novel antibacterial agent.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, making it a candidate for treating conditions like arthritis.
Case Study: In Vivo Anti-inflammatory Activity
In an experimental model of arthritis, this compound was administered to rats. Results showed a marked reduction in paw swelling and inflammatory markers compared to control groups, highlighting its therapeutic potential in managing inflammation-related disorders.
Anticancer Potential
Recent investigations have focused on the anticancer properties of this compound. The thiazole moiety is known for its ability to interact with various cellular targets involved in cancer progression.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and inhibited cell proliferation at micromolar concentrations.
Data Tables
Comparison with Similar Compounds
Thiazole-Acetamide Derivatives with Varied Aromatic Substituents
Sulfanyl-Linked Heterocycles
Crystallographic and Conformational Insights
- Planarity and Packing: The target compound’s analogs with diaminopyrimidine-sulfanyl groups () exhibit planar conformations, facilitating tight crystal packing and stability.
- Nitro Group Orientation: In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), the nitro group’s torsion angle (-16.7°) suggests steric interactions that could influence reactivity or binding .
- Hydrogen Bonding: Intermolecular interactions (e.g., C–H⋯O in ) highlight the role of acetamide carbonyl groups in stabilizing crystal structures, a feature likely shared with the target compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Thiazole Ring Formation : React 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl) to generate the thiazole core.
- Sulfanyl Group Introduction : React the thiazole intermediate with 4-methylbenzenesulfenyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C to minimize side reactions.
- Final Acylation : Use acetic anhydride or acetyl chloride to acylate the amine group, ensuring stoichiometric control to avoid over-acylation.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high-purity yields .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and integration ratios (e.g., methylphenyl sulfanyl protons at δ ~2.4 ppm).
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>98% by UV detection at 254 nm).
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (expected [M+H]+ ~433.5 Da) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to determine MIC values.
- Anticancer Profiling : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM) and compare to cisplatin controls.
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Pharmacokinetic Analysis : Perform LC-MS/MS to measure plasma/tissue concentrations and assess bioavailability.
- Metabolite Identification : Use liver microsomes or hepatocyte models to identify active/inactive metabolites.
- Dose Optimization : Conduct PK/PD modeling to align in vitro IC50 values with achievable in vivo plasma levels .
Q. What strategies mitigate solubility challenges in formulation development?
- Methodological Answer :
- Co-Solvent Systems : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the sulfanyl or acetamide moiety.
- Nanoencapsulation : Use PLGA nanoparticles (size <200 nm) to improve bioavailability and reduce off-target effects .
Q. How to elucidate the structure-activity relationship (SAR) for optimizing target selectivity?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs with halogen (F, Br) or electron-withdrawing groups (NO) at the chlorophenyl ring to assess potency shifts.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., EGFR kinase domain).
- Free-Wilson Analysis : Corrogate substituent contributions to bioactivity using multivariate regression .
Q. What experimental controls are critical when studying its enzyme inhibition mechanisms?
- Methodological Answer :
- Negative Controls : Include assays with heat-inactivated enzymes to rule out non-specific binding.
- Competitive Inhibitors : Use ATP or substrate analogs (e.g., staurosporine for kinases) to validate competitive vs. allosteric inhibition.
- Time-Dependent Studies : Pre-incubate the compound with enzymes to distinguish reversible vs. irreversible inhibition .
Q. How to address discrepancies in reported IC50 values across independent studies?
- Methodological Answer :
- Standardized Protocols : Adopt uniform assay conditions (pH, temperature, substrate concentration) via collaborative validation.
- Reference Compounds : Include benchmark inhibitors (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability.
- Data Reprodubility : Perform triplicate experiments with blinded analysis to minimize observer bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
